2-((6-((3,4-difluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
CAS No.: 897758-27-9
Cat. No.: VC5917979
Molecular Formula: C14H14F2N6O
Molecular Weight: 320.304
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897758-27-9 |
|---|---|
| Molecular Formula | C14H14F2N6O |
| Molecular Weight | 320.304 |
| IUPAC Name | 2-[[6-(3,4-difluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
| Standard InChI | InChI=1S/C14H14F2N6O/c1-22-13-9(7-18-22)12(17-4-5-23)20-14(21-13)19-8-2-3-10(15)11(16)6-8/h2-3,6-7,23H,4-5H2,1H3,(H2,17,19,20,21) |
| Standard InChI Key | QMPPAKDZBNMJEV-UHFFFAOYSA-N |
| SMILES | CN1C2=NC(=NC(=C2C=N1)NCCO)NC3=CC(=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, a heterocyclic scaffold known for its kinase-inhibitory properties . Its structure comprises:
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A pyrazolo[3,4-d]pyrimidine core with a methyl group at the 1-position.
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A 3,4-difluorophenylamino substituent at the 6-position, introducing electron-withdrawing fluorine atoms.
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An ethanolamine side chain at the 4-position, contributing hydrophilicity.
The molecular formula is C₁₄H₁₄F₂N₆O, with a calculated molecular weight of 332.31 g/mol. The fluorine atoms at the phenyl ring’s 3- and 4-positions likely enhance binding affinity to hydrophobic pockets in target proteins while improving metabolic stability .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄F₂N₆O |
| Molecular Weight | 332.31 g/mol |
| LogP (Partition Coefficient) | ~2.1 (estimated) |
| Hydrogen Bond Donors | 4 (two NH, one OH) |
| Hydrogen Bond Acceptors | 7 (N, O, F atoms) |
Synthesis and Structural Modification
Core Scaffold Preparation
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. For example, pyrazolo[3,4-d]pyrimidine-4-amine intermediates are prepared by reacting formimidate derivatives with hydrazine hydrate . In one protocol:
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Ethyl N-(4-cyano-1-(p-tolylglycyl)-1H-pyrazol-5-yl)formimidate is treated with hydrazine hydrate to yield the pyrazolopyrimidine core .
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Subsequent functionalization at the 6-position involves nucleophilic aromatic substitution (SNAr) with 3,4-difluoroaniline under basic conditions .
Key Challenges:
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Regioselectivity: Ensuring substitution occurs exclusively at the 4- and 6-positions requires careful control of reaction conditions .
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Solubility: Polar aprotic solvents (e.g., DMF, DMSO) are preferred to dissolve intermediates.
Biological Activity and Mechanistic Insights
Selectivity and Off-Target Effects
Fluorine substitution often improves selectivity by reducing off-target binding. For example, 5-(4-hydroxyphenethylamino)-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines exhibit >100-fold selectivity for adenosine A2A receptors over A1 subtypes . Similarly, the 3,4-difluoro group in the target compound may minimize interactions with non-target kinases.
Pharmacokinetic and ADME Properties
Absorption and Distribution
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LogP ~2.1: Indicates moderate lipophilicity, favoring membrane permeability.
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Fluorine atoms: Enhance metabolic stability by resisting oxidative degradation .
Metabolism and Excretion
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Ethanolamine moiety: Potential site for glucuronidation or sulfation, increasing aqueous solubility for renal excretion.
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Cytochrome P450 interactions: Unlikely due to the absence of strong electron-donating groups.
Comparative Analysis with Analogous Compounds
Structural Analogues
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Compound A (CAS 921154-89-4): Features a 3,5-dimethylpiperidine group at the 6-position instead of difluorophenylamino. Shows reduced kinase affinity (IC₅₀ > 1 µM) .
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Methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate: Replaces ethanolamine with a thioether group, exhibiting antitumor activity via FLT3 inhibition.
Table 2: Activity Comparison
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